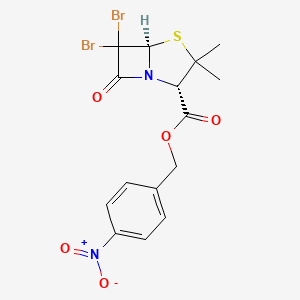
P-Nitrobenzyl-6,6-dibromopenicillinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of P-Nitrobenzyl-6,6-dibromopenicillinate involves multiple steps, including the bromination of penicillin derivatives and the subsequent attachment of the p-nitrobenzyl group. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Analyse Chemischer Reaktionen
P-Nitrobenzyl-6,6-dibromopenicillinate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzyl derivatives, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
P-Nitrobenzyl-6,6-dibromopenicillinate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reagent for studying reaction mechanisms and developing new synthetic pathways . In biology, it is used to investigate protein interactions and enzyme activities . Additionally, it is utilized in industrial processes for the production of specialized chemicals and materials .
Wirkmechanismus
The mechanism of action of P-Nitrobenzyl-6,6-dibromopenicillinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
P-Nitrobenzyl-6,6-dibromopenicillinate can be compared with other similar compounds, such as:
- P-Nitrobenzyl-6-bromopenicillinate
- P-Nitrobenzyl-6,6-dichloropenicillinate
- P-Nitrobenzyl-6,6-difluoropenicillinate
These compounds share structural similarities but differ in their halogen substitutions, which can affect their reactivity and applications.
Eigenschaften
Molekularformel |
C15H14Br2N2O5S |
|---|---|
Molekulargewicht |
494.2 g/mol |
IUPAC-Name |
(4-nitrophenyl)methyl (2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C15H14Br2N2O5S/c1-14(2)10(18-12(21)15(16,17)13(18)25-14)11(20)24-7-8-3-5-9(6-4-8)19(22)23/h3-6,10,13H,7H2,1-2H3/t10-,13+/m0/s1 |
InChI-Schlüssel |
PWPAEVUYDSBPBY-GXFFZTMASA-N |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)C(C2=O)(Br)Br)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)(Br)Br)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















